molecular formula C14H14N2O6 B1453224 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1236260-10-8

3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B1453224
M. Wt: 306.27 g/mol
InChI Key: NPNZWNCDQBAUAE-UHFFFAOYSA-N
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Description

“3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound . It is part of the class of compounds known as bicyclo hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds .


Synthesis Analysis

The synthesis of such compounds often involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The molecular formula of this compound is C14H14N2O6 . It is a member of the bicyclo[3.1.0]hexane class of compounds , which are characterized by their unique ring structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 306.27 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

The synthesis of bicyclo[3.1.0]hexanes is a significant area of research in the field of organic chemistry. These compounds are prevalent scaffolds in natural products and synthetic bioactive compounds . They are also valuable synthetic intermediates due to their high ring strain .

The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

This method provides fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . It’s a promising approach for the synthesis of bioactive compounds and drugs for the treatment of various disorders .

As mentioned earlier, bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are also valuable synthetic intermediates due to their high ring strain . The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .

This method provides fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . It’s a promising approach for the synthesis of bioactive compounds and drugs for the treatment of various disorders .

As mentioned earlier, bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are also valuable synthetic intermediates due to their high ring strain . The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .

This method provides fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . It’s a promising approach for the synthesis of bioactive compounds and drugs for the treatment of various disorders .

Future Directions

Bicyclo[3.1.0]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing new synthetic routes and methodologies for these compounds .

properties

IUPAC Name

3-(2-methoxycarbonyl-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-22-14(19)10-5-8(16(20)21)2-3-11(10)15-6-7-4-9(7)12(15)13(17)18/h2-3,5,7,9,12H,4,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNZWNCDQBAUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC3CC3C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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